molecular formula C12H15N3O3 B5854878 N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide

N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide

Cat. No. B5854878
M. Wt: 249.27 g/mol
InChI Key: WSRKXIGHYVUSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 311.34 g/mol. This compound is also known as Mocetinostat and is a histone deacetylase inhibitor.

Mechanism of Action

N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide inhibits histone deacetylase enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to an increase in acetylation of histone proteins, which can lead to changes in gene expression. The increased acetylation of histone proteins can also lead to changes in the structure of chromatin, which can affect gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects and has been studied as a potential treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is a potent inhibitor of histone deacetylase enzymes and has been widely used in studies of gene expression. It is also relatively stable and has a long half-life in vivo. However, there are also limitations to its use in lab experiments. It can be toxic at high concentrations and has been shown to have off-target effects on other enzymes.

Future Directions

There are several future directions for research on N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide. One area of research is the development of more specific inhibitors of histone deacetylase enzymes. Another area of research is the study of the effects of this compound on other cellular processes. Additionally, there is ongoing research on the use of this compound as a potential treatment for various diseases, including cancer and neurological disorders.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of histone deacetylase enzymes and has been studied in various diseases such as cancer, inflammatory diseases, and neurological disorders. While there are advantages and limitations to its use in lab experiments, there are also several future directions for research on this compound.

Synthesis Methods

The synthesis of N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a complex process that involves several steps. The synthesis begins with the reaction of 4-chlorobenzoic acid with morpholine to form 4-morpholinobenzoic acid. This intermediate is then reacted with phosgene to form 4-morpholinylcarbonyl chloride. Finally, the 4-morpholinylcarbonyl chloride is reacted with N-hydroxyphthalimide to form this compound.

Scientific Research Applications

N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been widely used in scientific research due to its ability to inhibit histone deacetylase enzymes. This inhibition leads to an increase in acetylation of histone proteins, which can lead to changes in gene expression. This compound has been studied in various diseases such as cancer, inflammatory diseases, and neurological disorders.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c13-11(10-4-2-1-3-5-10)14-18-12(16)15-6-8-17-9-7-15/h1-5H,6-9H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRKXIGHYVUSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)ON=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)O/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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